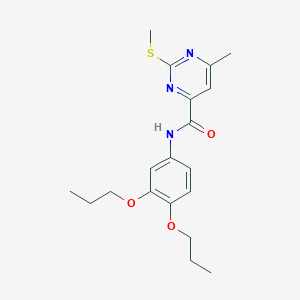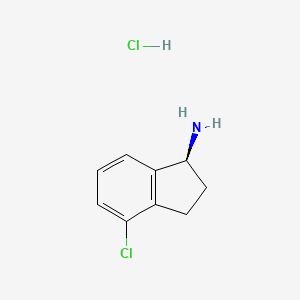![molecular formula C16H18N2O2S B2585003 N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide CAS No. 1797589-79-7](/img/structure/B2585003.png)
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide is a complex organic compound that belongs to the class of benzothiopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxolan-3-ylmethyl intermediate, which is then reacted with a benzothiopyran derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide can be compared with other benzothiopyran derivatives, such as:
- N-[cyano(oxolan-3-yl)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide
- N-[cyano(oxolan-3-yl)methyl]prop-2-enamide
These compounds share similar structural features but differ in their functional groups and side chains, which can lead to differences in their chemical reactivity and biological activity
Propiedades
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c17-9-14(12-5-7-20-10-12)18-16(19)15-13-4-2-1-3-11(13)6-8-21-15/h1-4,12,14-15H,5-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGUALFCUWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]](/img/structure/B2584927.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2584928.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2584929.png)
![2-(4-fluorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2584930.png)


![N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2584939.png)
![3-{2-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2584940.png)

![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)
